6,6'-Dimethoxy-2,2'-diaminobiphenyl
Overview
Description
6,6’-Dimethoxy-2,2’-diaminobiphenyl is a chiral biphenylamine ligand known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of two methoxy groups and two amino groups attached to a biphenyl structure, making it a versatile molecule in synthetic chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,6’-Dimethoxy-2,2’-diaminobiphenyl can be synthesized from 3-nitrophenol through a series of chemical reactions including iodination, Ullmann coupling, and reduction . The process involves:
Iodination: 3-nitrophenol is iodinated to form 3-iodo-4-nitrophenol.
Ullmann Coupling: The iodinated compound undergoes Ullmann coupling to form 6,6’-dimethoxy-2,2’-dinitrobiphenyl.
Reduction: The nitro groups are reduced to amino groups, resulting in the formation of 6,6’-dimethoxy-2,2’-diaminobiphenyl.
Industrial Production Methods
In industrial settings, the synthesis of 6,6’-dimethoxy-2,2’-diaminobiphenyl may involve large-scale preparation of the resolving reagent (2R, 3R)- or (2S, 3S)-2, 3-di(phenylaminoearbonyl)tartaric acid from commercially available tartaric acid. This reagent is used to resolve the racemic mixture of the compound, ensuring enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
6,6’-Dimethoxy-2,2’-diaminobiphenyl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical processes and applications.
Scientific Research Applications
6,6’-Dimethoxy-2,2’-diaminobiphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 6,6’-dimethoxy-2,2’-diaminobiphenyl exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved include coordination with transition metals and participation in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
6,6’-Dimethyl-2,2’-diaminobiphenyl: Similar in structure but with methyl groups instead of methoxy groups.
6,6’-Dimethoxy-2,2’-bipyridine: Contains pyridine rings instead of phenyl rings.
Uniqueness
6,6’-Dimethoxy-2,2’-diaminobiphenyl is unique due to its specific combination of methoxy and amino groups, which confer distinct chemical reactivity and selectivity in catalytic processes. Its ability to form enantiomerically pure compounds makes it particularly valuable in asymmetric synthesis and chiral resolution .
Properties
IUPAC Name |
2-(2-amino-6-methoxyphenyl)-3-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGIMBOAHLGZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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